Myristyl neopentanoate Myristyl neopentanoate
Brand Name: Vulcanchem
CAS No.: 144610-93-5
VCID: VC21098064
InChI: InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3
SMILES: CCCCCCCCCCCCCCOC(=O)C(C)(C)C
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol

Myristyl neopentanoate

CAS No.: 144610-93-5

Cat. No.: VC21098064

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Myristyl neopentanoate - 144610-93-5

Specification

CAS No. 144610-93-5
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
IUPAC Name tetradecyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3
Standard InChI Key DCWZELMIUJYGMS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCOC(=O)C(C)(C)C
Canonical SMILES CCCCCCCCCCCCCCOC(=O)C(C)(C)C

Introduction

Chemical Structure and Properties

Chemical Identifiers

Myristyl neopentanoate is identified through various naming conventions and identification systems in chemical databases and scientific literature. The primary identifiers for this compound include:

  • IUPAC Name: Tetradecyl 2,2-dimethylpropanoate

  • Common Names: Myristyl neopentanoate, Tetradecyl pivalate

  • Molecular Formula: C19H38O2

  • CAS Registry Number: 144610-93-5

  • InChIKey: DCWZELMIUJYGMS-UHFFFAOYSA-N

  • SMILES Notation: CCCCCCCCCCCCCCOC(=O)C(C)(C)C

  • UNII Code: VB73L6241E

These identifiers are crucial for accurately referencing the compound in scientific literature, regulatory documents, and commercial contexts. The various systematic and common names reflect both its chemical structure and industrial applications, with the tetradecyl component indicating the 14-carbon alcohol chain and the neopentanoate portion signifying the branched 5-carbon acid moiety that forms the ester.

Physical Properties

The physical properties of myristyl neopentanoate determine its behavior in formulations and influence its applications in cosmetic products. Based on available data, the key physical properties include:

  • Molecular Weight: 298.5 g/mol

  • Density: 0.863±0.06 g/cm³ (predicted)

  • Boiling Point: 332.3±10.0 °C (predicted)

  • Physical State: Likely a colorless to pale yellow liquid at room temperature (based on similar alkyl esters)

  • Solubility: Likely insoluble in water but soluble in most organic solvents (characteristic of long-chain esters)

The compound's relatively high molecular weight and predicted boiling point suggest low volatility at ambient temperatures, making it suitable for stable formulations in cosmetic products. These properties contribute to its functionality as an emollient and texture enhancer in various cosmetic formulations. The predicted density indicates it is lighter than water, which influences its behavior in emulsion systems where it would tend to distribute in the oil phase.

Structural Characteristics

From a structural perspective, myristyl neopentanoate exhibits several key features that influence its chemical behavior and cosmetic applications:

  • The molecule contains a long, linear tetradecyl (C14H29-) chain derived from myristyl alcohol, providing lipophilic properties that contribute to its emollient function.

  • The neopentanoate portion (2,2-dimethylpropanoate or pivalate) contains a highly branched structure with three methyl groups attached to the central carbon of the acid moiety.

  • The ester linkage (-COO-) connects these two components and is the reactive center of the molecule, susceptible to hydrolysis under certain conditions.

  • The branched structure of the neopentanoate group provides steric hindrance around the ester bond, potentially increasing the compound's stability against hydrolysis compared to linear esters.

This structural arrangement creates a molecule with a bulky, branched acid component attached to a long, flexible alkyl chain, resulting in distinctive physical properties and performance characteristics in cosmetic formulations. The structure confers both hydrophobic properties from the alkyl chain and unique tactile qualities from the branched acid portion.

Analytical Data

Spectroscopic Information

While comprehensive spectroscopic data specifically for myristyl neopentanoate is limited in the available search results, the compound's structure allows for prediction of its key spectroscopic features:

  • Infrared Spectroscopy (IR): Would typically show strong carbonyl stretching (C=O) around 1730-1750 cm⁻¹, characteristic of ester functional groups, along with C-H stretching bands around 2800-3000 cm⁻¹ due to the alkyl chains.

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum would show signals for the terminal methyl groups of both the tetradecyl chain and the neopentanoate moiety, as well as distinctive patterns for the methylene groups of the alkyl chain.

Collision Cross Section Data

The predicted collision cross sections (CCS) for various adducts of myristyl neopentanoate provide valuable information for analytical chemists using ion mobility spectrometry for identification or quantification of this compound. The CCS values represent the effective area of the molecule when interacting with a buffer gas in analytical instruments.

Table 1: Predicted Collision Cross Sections for Myristyl Neopentanoate Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+299.29445181.0
[M+Na]+321.27639188.5
[M+NH4]+316.32099186.6
[M+K]+337.25033181.5
[M-H]-297.27989179.1
[M+Na-2H]-319.26184181.4
[M]+298.28662181.3
[M]-298.28772181.3

These values are particularly useful for developing analytical methods to detect and quantify myristyl neopentanoate in complex matrices such as cosmetic formulations. The data indicates that sodium adducts ([M+Na]+) exhibit the largest cross-section, suggesting they adopt a more extended conformation in the gas phase compared to other adducts. This information can be leveraged to optimize analytical methods for this compound.

Uses and Applications

Cosmetic Applications

Myristyl neopentanoate is primarily used in the cosmetics industry as a functional ingredient in various formulations. As a member of the alkyl ester family, it has been included in safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel . The compound's inclusion in these assessments indicates its recognized use in cosmetic products.

Based on its chemical structure and the typical functions of similar alkyl esters, myristyl neopentanoate likely serves the following functions in cosmetic formulations:

  • Emollient: Providing skin-softening and moisturizing properties

  • Texture enhancer: Improving the sensory attributes of products

  • Film former: Creating a protective barrier on skin or hair

  • Solvent: Dissolving other ingredients in formulations

  • Viscosity modifier: Contributing to the desired consistency of products

While specific formulation data for myristyl neopentanoate is limited in the available search results, its structural features suggest it would be particularly effective in leave-on skin care products, lip products, and hair care formulations where its emollient properties would be beneficial.

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